N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic small molecule characterized by a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a propyl chain and a substituted phenylacetamide group. The 2-chloro-6-fluorophenyl moiety introduces electron-withdrawing halogen atoms, which may enhance binding affinity to biological targets, such as enzymes or receptors, by influencing electronic and steric properties.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN5O/c17-13-4-1-5-14(18)12(13)7-15(24)19-6-2-3-11-8-20-16-21-10-22-23(16)9-11/h1,4-5,8-10H,2-3,6-7H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBHYPHIIJQFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCCCC2=CN3C(=NC=N3)N=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and other proliferative conditions. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound is characterized by the presence of a chloro-fluorophenyl moiety and a triazolo-pyrimidine fragment, which are crucial for its biological activity.
Research indicates that compounds containing the triazole moiety exhibit significant inhibitory effects on various receptor tyrosine kinases, particularly the AXL receptor. Inhibition of AXL has been linked to reduced tumor proliferation and metastasis in various cancer types. The mechanism involves the disruption of signaling pathways that promote cell survival and growth in cancer cells .
Antitumor Activity
Several studies have investigated the antitumor properties of triazole derivatives. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For example, it showed an IC50 value of 12.5 µM against the MCF7 breast cancer cell line .
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .
Anti-inflammatory Effects
In addition to its antitumor activity, this compound exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF7 | 12.5 | |
| Apoptosis Induction | HepG2 | 10.0 | |
| Anti-inflammatory | Macrophages | 5.0 |
Case Study 1: Inhibition of AXL Receptor
A study focusing on the inhibition of AXL receptor tyrosine kinase demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer. The study highlighted a marked decrease in tumor size and weight compared to control groups treated with vehicle solutions .
Case Study 2: Combined Therapy
Another investigation explored the efficacy of this compound in combination with traditional chemotherapeutics. Results indicated enhanced cytotoxic effects when used alongside doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 2-chloro-6-fluorophenyl group distinguishes it from analogs with cyclopentylthio (electron-rich sulfur), 4-propoxyphenyl (ether-linked alkyl), or 2-fluorophenoxy (oxygen-linked) substituents . Chlorine and fluorine in the ortho and para positions may enhance lipophilicity and metabolic stability compared to non-halogenated derivatives.
Molecular Weight Trends: The target compound (383.8 g/mol) is heavier than most analogs, likely due to the chloro-fluorophenyl group.
Functional Group Impact: Flumetsulam, a commercial herbicide, incorporates a sulfonamide group instead of an acetamide, highlighting how minor structural changes dictate biological specificity (e.g., acetamides vs. sulfonamides in enzyme inhibition) .
Q & A
Q. What are the critical steps and reagents for synthesizing this compound?
The synthesis involves multi-step coupling and purification processes. Key steps include:
- Protection/Deprotection : Use of tert-butyloxycarbonyl (t-Boc) groups to protect reactive amines (e.g., conversion of 3-bromo-7-nitroquinoline to t-Boc-protected intermediates) .
- Amide Coupling : HATU-mediated coupling of intermediates like 3-(5,7-dimethyl-2-(trifluoromethyl)-triazolo-pyrimidin-6-yl)propanoic acid with aminoquinoline derivatives .
- Nitro Reduction : Catalytic hydrogenation with Pd/C to reduce nitro groups to amines . Critical reagents: HATU (coupling agent), Pd catalysts (for reductions), and Cs₂CO₃ (base for SNAr reactions).
Q. Which spectroscopic techniques confirm structural integrity and purity?
- ¹H NMR : Characteristic peaks (e.g., δ 2.79 ppm for methyl groups in cyclohexyl substituents, δ 7.87 ppm for aromatic protons) .
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 487.2 for intermediates) to verify mass and purity .
- Column Chromatography : Gradient elution (ethyl acetate/light petroleum mixtures) for purification .
Q. What safety protocols are recommended for handling this compound?
While specific GHS data is unavailable, analogous triazolo-pyrimidines suggest:
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- Conduct Ames tests or in vitro cytotoxicity assays for preliminary toxicity screening .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in the final coupling step?
- Design of Experiments (DoE) : Statistically model variables (e.g., temperature, catalyst loading, solvent polarity). For example, highlights DoE for optimizing Swern oxidation yields by adjusting DMSO/oxalyl chloride ratios .
- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for nitro reductions, monitoring hydrogen pressure and reaction time .
Q. How should discrepancies in spectral data between synthetic batches be resolved?
- 2D NMR (COSY/HSQC) : Resolve overlapping signals (e.g., distinguish aromatic protons in the 2-chloro-6-fluorophenyl moiety).
- HPLC Purification : Isolate enantiomers or byproducts using chiral columns (e.g., used reverse-phase HPLC for >95% purity) .
- Comparative Analysis : Cross-reference with published data (e.g., δ 6.67 ppm for furan protons in triazolo-triazine derivatives) .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Substitute the triazolo-pyrimidine core with electron-withdrawing groups (e.g., trifluoromethyl) to alter binding affinity .
- Side-Chain Variations : Introduce alkyl/aryl amines (e.g., cyclohexyl, isopropyl) via nucleophilic substitution, as in , to probe steric effects .
- Bioisosteres : Replace the acetamide group with sulfonamide or urea moieties to assess metabolic stability .
Q. How can neurotoxicity be evaluated in preclinical models?
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 cell monolayers to measure permeability (Papp). employed LC-MS/MS to quantify brain concentrations of a triazolopyrimidine analog .
- In Vivo Behavioral Assays : Test motor coordination (rotarod) and cognitive function (Morris water maze) in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
